molecular formula C9H17N3O2 B7924539 N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7924539
M. Wt: 199.25 g/mol
InChI Key: YRLQKSKUGWOUMM-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the pyrrolidine ring and an acetamide group attached via a methylene linker.

Key structural attributes:

  • Pyrrolidine core: A five-membered nitrogen-containing ring, contributing to conformational rigidity.
  • Acetamide side chain: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-5-8-2-3-12(6-8)9(14)4-10/h8H,2-6,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQKSKUGWOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide (Target) C₁₀H₁₈N₃O₂* ~200.27 2-Amino-acetyl, methylene-acetamide Discontinued; limited commercial availability
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₀H₂₀N₃O 198.28 Ethyl-amino, methyl-acetamide Discontinued; CAS 1354003-90-9
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide C₁₃H₂₄N₃O₂ 266.35 Propionyl-amino, ethyl-acetamide Active research interest; CAS 1354026-99-5
N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide C₁₂H₂₃N₃O₃ 257.33 L-Alanyl, isopropyl-acetamide Chiral specificity; potential peptide mimic
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₈N₂O 218.30 Benzyl, acetamide Acute oral toxicity (Category 4); irritant

*Estimated based on structural similarity.

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 2-amino-acetyl group in the target compound enhances hydrogen-bonding capacity compared to simpler acetamides like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide . This could improve target binding but may also increase metabolic instability.

Impact of Alkyl/Aryl Groups :

  • Bulky substituents like benzyl (in ) increase lipophilicity, which may enhance membrane permeability but also elevate toxicity risks.
  • Ethyl and isopropyl groups (e.g., in and ) modulate steric hindrance and solubility, influencing pharmacokinetic profiles.

Chirality: Compounds like N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide highlight the role of stereochemistry in receptor binding, a critical factor in drug design .

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino-acetyl group, which contributes to its biological activity. The molecular formula is C9H14N2O2C_9H_{14}N_2O_2 with a molecular weight of approximately 170.22 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing multiple pathways.

This compound functions primarily through its binding to specific enzymes and receptors. This interaction can modulate enzymatic activity, leading to significant biological effects such as:

  • Inhibition of Enzymes: The compound may inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
  • Neurotransmitter Modulation: Preliminary studies indicate that it may influence dopaminergic and serotonergic pathways, suggesting potential applications in neuroprotection and pain management.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be pivotal in conditions such as depression and anxiety disorders.

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains.

CompoundMIC (µg/mL)Activity Type
2,6-Dipyrrolidino-1,4-dibromobenzene75Antibacterial (Gram-positive)
2,4,6-Tripyrrolidinochlorobenzene<125Antibacterial (Gram-negative)

3. Analgesic Properties

The compound has been preliminarily studied for analgesic effects, indicating its potential utility in pain management therapies.

Case Studies

Case Study 1: Neuroprotective Potential
In a study focusing on neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for further research in neurodegenerative diseases.

Case Study 2: Antimicrobial Evaluation
A comparative study involving various pyrrolidine derivatives assessed their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Although specific results for this compound were not detailed, related compounds demonstrated promising results with MIC values ranging from 75 µg/mL to <125 µg/mL against Gram-positive and Gram-negative bacteria.

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